Cas no 946601-95-2 (6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile)

6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile is a halogenated pyridine derivative with a bromophenyl substituent, offering versatile reactivity for synthetic applications. Its molecular structure, featuring a bromine atom at the para position of the phenyl ring and a chlorine substituent on the pyridine core, enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The presence of the nitrile group further expands its functionality, enabling transformations into carboxylic acids, amides, or heterocyclic systems. This compound is particularly valuable in pharmaceutical and agrochemical research as a building block for designing biologically active molecules. Its well-defined reactivity profile and stability make it a reliable intermediate for complex organic syntheses.
6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile structure
946601-95-2 structure
Product Name:6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
CAS No:946601-95-2
MF:C12H6BrClN2
MW:293.546440601349
CID:4721051
Update Time:2025-05-22

6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(4-Bromophenyl)-2-chloronicotinonitrile
    • 6-(4-bromophenyl)-2-chloropyridine-3-carbonitrile
    • 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile, AldrichCPR
    • 2-Chloro-6-(4-bromophenyl)nicotinonitrile
    • 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
    • Inchi: 1S/C12H6BrClN2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H
    • InChI Key: BPLJZSUWZUCBBA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C=CC(C#N)=C(N=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Topological Polar Surface Area: 36.7

6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B805498-10mg
6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
946601-95-2
10mg
$ 50.00 2022-06-06
TRC
B805498-50mg
6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
946601-95-2
50mg
$ 160.00 2022-06-06
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B805498-100mg
6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
946601-95-2
100mg
$ 250.00 2022-06-06

Additional information on 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile

Recent Advances in the Study of 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile (CAS: 946601-95-2)

6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile (CAS: 946601-95-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the pyridine derivative family, which is known for its diverse pharmacological activities. The presence of both bromophenyl and chloropyridine moieties in its structure makes it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its synthesis, biological activities, and potential mechanisms of action, shedding light on its utility in treating various diseases.

One of the key areas of research involving 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile is its role as a building block in the synthesis of more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the development of kinase inhibitors, particularly targeting tyrosine kinases involved in cancer progression. The compound's ability to act as a versatile intermediate was highlighted, with modifications to its structure leading to enhanced selectivity and potency against specific kinase targets. This research underscores the compound's potential in the design of next-generation anticancer drugs.

In addition to its applications in oncology, 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings suggest that further optimization of this scaffold could lead to the development of novel antimicrobial agents.

The pharmacological potential of 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile extends to neurodegenerative diseases as well. Research published in ACS Chemical Neuroscience (2023) explored its neuroprotective effects in models of Alzheimer's disease. The compound was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease, and to reduce oxidative stress in neuronal cells. These effects were mediated through the modulation of specific signaling pathways, highlighting the compound's multifunctional nature. Such studies pave the way for its potential use in the treatment of neurodegenerative disorders.

Despite these promising findings, challenges remain in the development of 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further structural optimization and preclinical studies. Recent advancements in computational chemistry and molecular modeling have facilitated the design of more effective derivatives, as reported in a 2024 study in the Journal of Chemical Information and Modeling. These tools enable researchers to predict the pharmacokinetic and pharmacodynamic properties of new analogs, accelerating the drug discovery process.

In conclusion, 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile (CAS: 946601-95-2) represents a versatile and promising scaffold in medicinal chemistry. Its applications span oncology, antimicrobial therapy, and neurodegenerative diseases, with recent studies highlighting its potential as a building block for novel therapeutics. Continued research into its mechanisms of action and structural optimization will be crucial for translating these findings into clinically viable drugs. The compound's unique chemical properties and broad pharmacological activities make it a valuable subject of ongoing investigation in the field of chemical biology and drug development.

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